molecular formula C24H27N3O3 B11316569 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11316569
M. Wt: 405.5 g/mol
InChI Key: SOSCYUIVQUJNHF-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl group: This step may involve a substitution reaction using a methoxyphenyl halide.

    Attachment of the pyrrolidinyl ethyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step involves the reaction of the oxazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxyphenyl and pyrrolidinyl ethyl groups in 5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide may confer unique biological activities and chemical properties compared to its analogs. This uniqueness can be explored in various scientific research applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O3/c1-17-5-7-18(8-6-17)22(27-13-3-4-14-27)16-25-24(28)21-15-23(30-26-21)19-9-11-20(29-2)12-10-19/h5-12,15,22H,3-4,13-14,16H2,1-2H3,(H,25,28)

InChI Key

SOSCYUIVQUJNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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